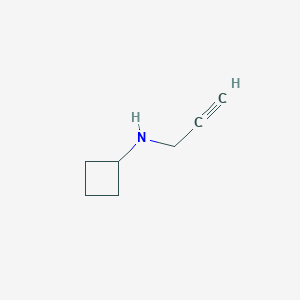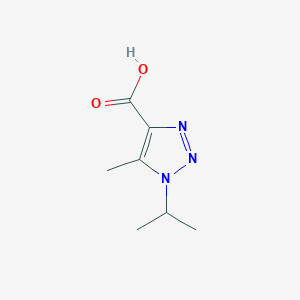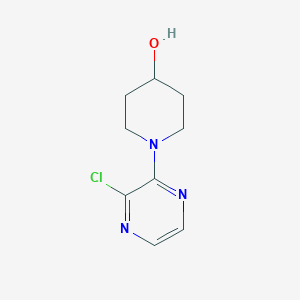
N-(prop-2-yn-1-yl)cyclobutanamine
Descripción general
Descripción
“N-(prop-2-yn-1-yl)cyclobutanamine” is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of compounds similar to “N-(prop-2-yn-1-yl)cyclobutanamine” has been reported in the literature. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Molecular Structure Analysis
The InChI code for “N-(prop-2-yn-1-yl)cyclobutanamine” is 1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction is irrespective of the substituent nature at the triple bond .Physical And Chemical Properties Analysis
“N-(prop-2-yn-1-yl)cyclobutanamine” is a liquid at room temperature . It has a molecular weight of 109.17 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : N-(prop-2-yn-1-yl)cyclobutanamine derivatives have been used in the synthesis of various heterocyclic compounds. For instance, Novikov et al. (2011) explored the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. These compounds are significant due to their potential applications in pharmacology and materials science (Novikov, Danilkina, & Balova, 2011).
Catalyzed Cycloisomerizations : In another study, Couty et al. (2009) reported on the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides using N-(prop-2-yn-1-yl)cyclobutanamine derivatives. This process leads to the formation of cyclobutanones and carbonyl compounds, which are valuable in organic synthesis (Couty, Meyer, & Cossy, 2009).
Formation of Cyclobutadiene Intermediates : Eisch et al. (1991) conducted a study on the formation of cyclobutadiene intermediates through the reaction of ynamines like diethyl(1-propynyl) amine and 1-alkynyl sulfones. These intermediates are crucial in organic synthesis, especially in the formation of complex molecular structures (Eisch, Hallenbeck, & Lucarelli, 1991).
Synthesis of Cyclobutane Hydrocarbons : Finkel’shtein et al. (2003) discussed the synthesis of cyclobutane hydrocarbons using processes like (2+2) π-cycloaddition and olefin metathesis. Cyclobutane compounds have applications in areas like energy storage and as propellants due to their unique structural properties (Finkel’shtein, Anufriev, Strel’chik, Chernykh, Gringolts, Portnykh, Americk, & Chelkis, 2003).
In Medicinal Chemistry : The use of cyclobutane rings in drug candidates has been increasing due to their unique properties like puckered structure and increased C−C π‐character. Van der Kolk et al. (2022) highlighted the contributions of cyclobutane rings in drug candidates, showing their importance in improving factors like metabolic stability and pharmacophore orientation (Van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).
Mecanismo De Acción
Target of Action
N-(prop-2-yn-1-yl)cyclobutanamine is a complex compound that has been studied for its potential applications in various chemical reactions . .
Mode of Action
The compound has been involved in visible-light-induced oxidative formylation reactions . In these reactions, both the starting material and the product act as photosensitizers . This means that they absorb light and transfer energy to other molecules, facilitating the reaction . Specifically, singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The compound’s involvement in oxidative formylation reactions suggests that it may influence pathways related to oxidative stress and energy transfer .
Result of Action
The primary result of N-(prop-2-yn-1-yl)cyclobutanamine’s action in the context of chemical reactions is the formation of formamides under mild conditions . This suggests that the compound could potentially be used as a catalyst or reagent in organic synthesis .
Action Environment
The action of N-(prop-2-yn-1-yl)cyclobutanamine is influenced by environmental factors such as light and oxygen . The compound acts as a photosensitizer, meaning its activity is dependent on the presence of light . Additionally, the generation of reactive oxygen species during its reactions indicates that the presence and concentration of oxygen in the environment can also affect its action .
Safety and Hazards
The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
N-prop-2-ynylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFQDWIZPNACNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid](/img/structure/B1427866.png)

![2-Chloro-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B1427870.png)
![2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol](/img/structure/B1427874.png)
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1427875.png)



![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1427881.png)
![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)
![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)

![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)